N~2~-(cyclohexylcarbonyl)-N-(3,5-dimethylphenyl)leucinamide
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Overview
Description
N~2~-(cyclohexylcarbonyl)-N-(3,5-dimethylphenyl)leucinamide is a synthetic organic compound with a complex structure It is characterized by the presence of a cyclohexylcarbonyl group and a 3,5-dimethylphenyl group attached to a leucinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(cyclohexylcarbonyl)-N-(3,5-dimethylphenyl)leucinamide typically involves multiple steps. One common method includes the following steps:
Formation of the cyclohexylcarbonyl chloride: Cyclohexanecarboxylic acid is reacted with thionyl chloride to form cyclohexylcarbonyl chloride.
Acylation of leucine: Leucine is acylated with cyclohexylcarbonyl chloride in the presence of a base such as triethylamine to form N-(cyclohexylcarbonyl)leucine.
Coupling with 3,5-dimethylaniline: The N-(cyclohexylcarbonyl)leucine is then coupled with 3,5-dimethylaniline using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, N2-(cyclohexylcarbonyl)-N-(3,5-dimethylphenyl)leucinamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N~2~-(cyclohexylcarbonyl)-N-(3,5-dimethylphenyl)leucinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclohexyl and phenyl groups.
Reduction: Reduced amide to amine.
Substitution: Substituted amide derivatives.
Scientific Research Applications
N~2~-(cyclohexylcarbonyl)-N-(3,5-dimethylphenyl)leucinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N2-(cyclohexylcarbonyl)-N-(3,5-dimethylphenyl)leucinamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N~2~-(cyclohexylcarbonyl)-N-phenylleucinamide: Similar structure but lacks the 3,5-dimethyl groups on the phenyl ring.
N~2~-(cyclohexylcarbonyl)-N-(3,5-dimethylphenyl)alaninamide: Similar structure but with alanine instead of leucine.
Uniqueness
N~2~-(cyclohexylcarbonyl)-N-(3,5-dimethylphenyl)leucinamide is unique due to the presence of both cyclohexylcarbonyl and 3,5-dimethylphenyl groups, which confer specific steric and electronic properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C21H32N2O2 |
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Molecular Weight |
344.5 g/mol |
IUPAC Name |
N-[1-(3,5-dimethylanilino)-4-methyl-1-oxopentan-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C21H32N2O2/c1-14(2)10-19(23-20(24)17-8-6-5-7-9-17)21(25)22-18-12-15(3)11-16(4)13-18/h11-14,17,19H,5-10H2,1-4H3,(H,22,25)(H,23,24) |
InChI Key |
GYODVXDTERASEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(CC(C)C)NC(=O)C2CCCCC2)C |
Origin of Product |
United States |
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